molecular formula C21H17F3N2O2 B2752767 N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-22-9

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2752767
CAS No.: 1004393-22-9
M. Wt: 386.374
InChI Key: BVWLUOWDEKGLFH-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 3-methylbenzoyl chloride with 3-(trifluoromethyl)benzylamine in the presence of a base to form the intermediate amide. This intermediate is then cyclized to form the pyridine ring under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the pyridine ring can interact with various enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various applications.

Biological Activity

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class. Its unique structure and functional groups suggest significant biological activity, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a carboxamide group and both methyl and trifluoromethyl-substituted phenyl groups. The molecular formula is C21H17F3N2O2C_{21}H_{17}F_3N_2O_2 with a molecular weight of 394.36 g/mol. The presence of electron-withdrawing trifluoromethyl groups and electron-donating methyl groups contributes to its reactivity and potential interactions with biological targets.

Calcium Channel Modulation

Preliminary studies indicate that this compound may modulate calcium channels, suggesting its potential role in treating cardiovascular diseases. Calcium channels are critical in various physiological processes, and their modulation can lead to therapeutic effects in conditions such as hypertension and arrhythmias.

Anti-inflammatory and Anticancer Properties

The structural features of this compound also imply potential anti-inflammatory and anticancer activities. Research into similar dihydropyridine derivatives has shown that modifications can enhance their ability to inhibit inflammatory pathways or induce apoptosis in cancer cells. Ongoing investigations aim to clarify these effects and identify specific mechanisms of action.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific receptors or enzymes, altering their activity and leading to various biological outcomes. For instance, it may influence intracellular signaling pathways associated with inflammation or cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the structure-activity relationships (SAR). The following table summarizes some related compounds:

Compound NameStructural FeaturesPotential Activity
N-(4-cyanophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamideContains a cyanophenyl groupSimilar calcium channel modulation
N-(4-methoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamideFeatures a methoxy groupPotential anti-inflammatory effects
N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamideDifferent methyl positionVarying anticancer properties

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

Recent studies have explored the pharmacological effects of this compound in vitro. One notable study assessed its impact on human vascular smooth muscle cells, demonstrating that it could reduce cellular proliferation and migration—key factors in cardiovascular disease progression. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations (IC50 values yet to be established).

Properties

IUPAC Name

N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-4-2-7-18(10-14)25-20(28)16-8-9-19(27)26(13-16)12-15-5-3-6-17(11-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWLUOWDEKGLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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